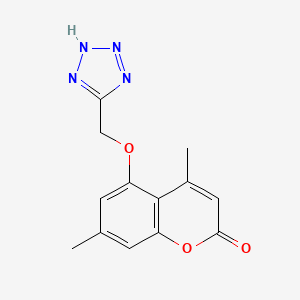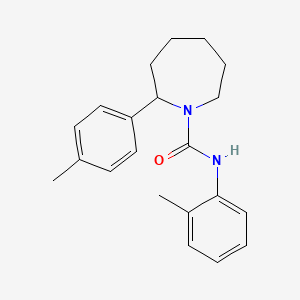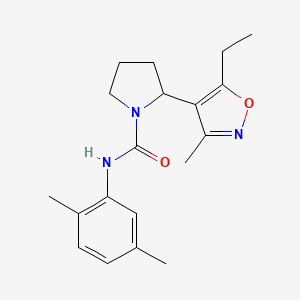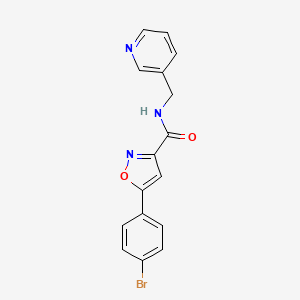
4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Vue d'ensemble
Description
4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one, also known as DBCO-Tetrazine, is a chemical compound that has gained significant attention in the field of bioconjugation and bioorthogonal chemistry. It is a highly reactive compound that can selectively react with azide-functionalized biomolecules in living systems, allowing for the specific labeling and detection of these biomolecules.
Mécanisme D'action
4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-onene reacts with azide-functionalized biomolecules through a bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction is highly selective and occurs rapidly under physiological conditions, allowing for the specific labeling and detection of azide-functionalized biomolecules in living systems.
Biochemical and Physiological Effects:
4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-onene has been shown to have minimal biochemical and physiological effects in living systems. It is non-toxic and does not interfere with normal cellular processes. However, it is important to note that the specific biomolecules labeled with 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-onene may have their own biochemical and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-onene is its high selectivity and rapid reaction rate with azide-functionalized biomolecules. This allows for the specific labeling and detection of these biomolecules in living systems, without interfering with normal cellular processes. However, one limitation of 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-onene is its relatively short half-life, which may limit its application in certain experiments.
Orientations Futures
There are many potential future directions for the use of 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-onene in scientific research. One possible direction is the development of new imaging agents for the detection of specific biomolecules in living systems. Another direction is the use of 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-onene in the delivery of drugs to specific cells or tissues. Additionally, the development of new synthetic methods for the production of 4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-onene may lead to improved efficiency and cost-effectiveness in its use.
Applications De Recherche Scientifique
4,7-dimethyl-5-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-onene has been widely used in various scientific research applications, including bioconjugation, imaging, and drug delivery. It can selectively react with azide-functionalized biomolecules, such as proteins, nucleic acids, and carbohydrates, in living systems, allowing for the specific labeling and detection of these biomolecules. This has been used in the development of imaging agents for the detection of cancer cells, as well as in the delivery of drugs to specific cells or tissues.
Propriétés
IUPAC Name |
4,7-dimethyl-5-(2H-tetrazol-5-ylmethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-7-3-9(19-6-11-14-16-17-15-11)13-8(2)5-12(18)20-10(13)4-7/h3-5H,6H2,1-2H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPMRPZGZFPQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CC(=O)O2)C)C(=C1)OCC3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-6-(2-methyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B4462438.png)

![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)valine](/img/structure/B4462456.png)
![5-methyl-3-{1-[(2,4,5-trimethylphenyl)sulfonyl]-2-pyrrolidinyl}isoxazole](/img/structure/B4462457.png)
![N-[3-(1-azepanyl)propyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B4462467.png)
![6-(4-methylphenyl)-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazole-3,5(2H)-dione](/img/structure/B4462469.png)
![N-(2-ethoxyphenyl)-4-[2-(ethylamino)-6-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4462471.png)

![1-methyl-4-({4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}sulfonyl)piperazine](/img/structure/B4462481.png)
![ethyl [3-(anilinomethyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B4462494.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]phenyl}butanamide](/img/structure/B4462502.png)
![5-fluoro-2-methoxy-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide](/img/structure/B4462506.png)
![N-cyclooctyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4462514.png)
